molecular formula C54H74F3N15O14S B12358842 Neuromedin B Trifluoroacetate

Neuromedin B Trifluoroacetate

Cat. No.: B12358842
M. Wt: 1246.3 g/mol
InChI Key: RATZXJUGJPBSDM-XVRGBKBISA-N
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Description

Neuromedin B Trifluoroacetate is a peptide agonist of the Neuromedin B receptor. It is a member of the bombesin-like peptide family, which performs a variety of physiological functions in mammals. This compound is known for its role in regulating endocrine secretion, cell proliferation, and various other biological processes .

Preparation Methods

Neuromedin B Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial production methods for this compound typically involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Neuromedin B Trifluoroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific amino acid residues involved .

Scientific Research Applications

Neuromedin B Trifluoroacetate has a wide range of scientific research applications:

    Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.

    Biology: this compound is used to study receptor-ligand interactions, particularly with the Neuromedin B receptor.

    Medicine: Research has shown its potential in regulating endocrine functions and cell proliferation, making it a candidate for therapeutic applications in conditions like cancer and metabolic disorders.

    Industry: It is used in the development of peptide-based drugs and as a tool in pharmacological research .

Mechanism of Action

Neuromedin B Trifluoroacetate exerts its effects by binding to the Neuromedin B receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the phospholipase Cβ and protein kinase C pathways. This activation leads to various physiological responses, such as modulation of endocrine secretion, cell proliferation, and stress responses .

Comparison with Similar Compounds

Neuromedin B Trifluoroacetate is similar to other bombesin-like peptides, such as:

This compound is unique due to its specific affinity for the Neuromedin B receptor and its distinct physiological roles in regulating endocrine functions and cell proliferation .

Properties

Molecular Formula

C54H74F3N15O14S

Molecular Weight

1246.3 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C52H73N15O12S.C2HF3O2/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5;3-2(4,5)1(6)7/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73);(H,6,7)/t28-,29+,35-,36-,37-,38-,39-,40-,44-;/m0./s1

InChI Key

RATZXJUGJPBSDM-XVRGBKBISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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